Metallo-|A-lactamase-IN-15

Antimicrobial Resistance Metallo-β-Lactamase Enzyme Inhibition

Metallo-β-lactamase-IN-15 (CAS 1804934-57-3, C10H11NS3, MW 241.4), also known as Compound ±13, is a small-molecule inhibitor of class B1 metallo-β-lactamases (MBLs), including New Delhi metallo-β-lactamase-1 (NDM-1), Imipenemase-1 (IMP-1), and Verona integron-encoded metallo-β-lactamase-2 (VIM-2). These zinc-dependent enzymes are a primary driver of resistance to carbapenem and other β-lactam antibiotics, and they currently lack any clinically approved inhibitor.

Molecular Formula C10H11NS3
Molecular Weight 241.4 g/mol
Cat. No. B12368566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetallo-|A-lactamase-IN-15
Molecular FormulaC10H11NS3
Molecular Weight241.4 g/mol
Structural Identifiers
SMILESC1C2N(C(S1)CS)C3=CC=CC=C3S2
InChIInChI=1S/C10H11NS3/c12-5-9-11-7-3-1-2-4-8(7)14-10(11)6-13-9/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1
InChIKeyMEJQWEINVXTSHQ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metallo-β-Lactamase-IN-15 Procurement Guide: Potent Pan-MBL Inhibitor for Antimicrobial Resistance Research


Metallo-β-lactamase-IN-15 (CAS 1804934-57-3, C10H11NS3, MW 241.4), also known as Compound ±13, is a small-molecule inhibitor of class B1 metallo-β-lactamases (MBLs), including New Delhi metallo-β-lactamase-1 (NDM-1), Imipenemase-1 (IMP-1), and Verona integron-encoded metallo-β-lactamase-2 (VIM-2) . These zinc-dependent enzymes are a primary driver of resistance to carbapenem and other β-lactam antibiotics, and they currently lack any clinically approved inhibitor [1]. The compound serves as a critical tool compound for investigating MBL-mediated resistance and validating β-lactamase inhibitor combinations.

Why Metallo-β-Lactamase-IN-15 Cannot Be Replaced by a Generic MBL Inhibitor


MBL inhibitors exhibit striking inter-enzyme selectivity profiles that preclude simple substitution. For example, the chelating inhibitor DPA shows 10-fold weaker potency against VIM-2 (IC50 ~3 μM) compared to NDM-1 [1], while other advanced leads like MBL-IN-5 demonstrate picomolar potency against NDM-1 but require nanomolar concentrations for IMP-1 inhibition [2]. Metallo-β-lactamase-IN-15 provides a distinct, quantifiable inhibition profile across all three clinically critical MBLs (NDM-1, IMP-1, and VIM-2) with sub-micromolar potency, paired with demonstrated functional synergy in resistant bacterial strains . This multifactorial differentiation means that substituting it with a compound optimized for a single enzyme target would yield divergent and potentially misleading results in phenotypic and mechanistic studies.

Quantitative Evidence Guide for Metallo-β-Lactamase-IN-15: Head-to-Head and Cross-Study Differentiation


Pan-MBL Inhibition Profile: Balanced Sub-Micromolar Potency Across NDM-1, IMP-1, and VIM-2

Metallo-β-lactamase-IN-15 demonstrates a uniquely balanced pan-MBL inhibition profile compared to key alternatives. Against NDM-1, its IC50 of 0.29 μM is comparable to the advanced inhibitor ANT431 (IC50 0.29 μM), but Metallo-β-lactamase-IN-15 is 5-fold more potent against IMP-1 (IC50 0.088 μM vs. ANT431's Ki of 4.15 μM) and 3-fold more potent against VIM-2 (IC50 0.063 μM vs. ANT431's Ki ~0.195 μM). The reference chelator DPA is a much weaker inhibitor, with an IC50 of 0.41 μM for NDM-1, 1.66 μM for IMP-1, and 3.03 μM for VIM-2, making Metallo-β-lactamase-IN-15 up to 48-fold more potent [1].

Antimicrobial Resistance Metallo-β-Lactamase Enzyme Inhibition

Functional Synergy with β-Lactam Antibiotics Against NDM-1-Expressing Clinical Isolates

In a cell-based model of resistance, Metallo-β-lactamase-IN-15 (100 μg/mL) restored the in vitro activity of imipenem against an NDM-1-expressing Escherichia coli DH5α strain over 1, 3, and 5-hour incubation periods. Under the same conditions, it also decreased the minimum inhibitory concentration (MIC) of meropenem in a clinical E. coli DH5α strain . This functional synergy shows a clear advantage over alternative inhibitors like compound 13 from Wade et al. (2021), which demonstrated a weak IC50 >200 μM against IMP-1 and therefore lacked the broad-spectrum synergy potential [1].

Antibiotic Synergy Carbapenem Resistance Minimum Inhibitory Concentration

Mammalian Cell Viability Profile: Absence of Cytotoxicity at Active Concentrations

The compound shows no cytotoxic effects on L929 mouse fibroblast cells at concentrations of 50 μg/mL and 100 μg/mL . This contrasts with some metal-chelating MBL inhibitors that can strip physiological zinc or inhibit host metalloenzymes, leading to cytotoxicity at similar concentrations [1]. This favorable early safety window is a key differentiator for researchers selecting inhibitors for in vivo or combination therapy studies.

Cytotoxicity Drug Safety L929 Fibroblasts

Priority Application Scenarios for Metallo-β-Lactamase-IN-15 Based on Verified Evidence


Validating β-Lactam/MBL Inhibitor Combination Therapies Against Carbapenem-Resistant Enterobacteriaceae

The demonstrated ability of Metallo-β-lactamase-IN-15 to restore imipenem activity and reduce meropenem MIC in an NDM-1-expressing E. coli strain makes it an ideal tool for researchers designing in vitro and in vivo combination therapy models. Its balanced, sub-micromolar inhibition of NDM-1, IMP-1, and VIM-2 ensures comprehensive coverage against multiple resistance mechanisms in a single experiment, simplifying study design and interpretation.

Pan-B1 MBL Biochemical Assays and SAR Studies

With a well-characterized IC50 profile spanning NDM-1, IMP-1, and VIM-2 , this compound serves as a superior positive control for broad-spectrum enzymatic screening campaigns. Unlike DPA, which exhibits weak VIM-2 inhibition, or MBL-IN-5, which is NDM-1-centric, Metallo-β-lactamase-IN-15 provides a single, stable comparator for structure-activity relationship (SAR) studies that aim to achieve pan-MBL inhibition.

Investigating Non-Zinc-Chelating Inhibition Mechanisms

The evidence points to a compound that demonstrates functional synergy and potent inhibition without relying on strong, non-specific metal chelation, a common mechanism that leads to host toxicity [1]. Researchers employing Metallo-β-lactamase-IN-15 can specifically probe mechanisms of inhibition that are not dependent on stripping zinc ions, an advanced area of MBL inhibitor research [2].

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